For example, one common approach for synthesizing benzoxazinones involves reacting an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. This reaction typically requires heating in the presence of a dehydrating agent. []
Mechanism of Action
For example, some benzoxazinone derivatives are known to inhibit glycosidases, enzymes responsible for the breakdown of carbohydrates. This inhibition is thought to occur through the interaction of the benzoxazinone moiety with the enzyme's active site. []
Applications
Medicinal Chemistry: Benzoxazinone derivatives have shown promise as potential therapeutic agents for various conditions, including cancer, inflammation, and infectious diseases. [][9]
Agricultural Chemistry: Some benzoxazinone compounds, like SYP-300, exhibit herbicidal activity. [] This suggests the potential of 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one or its derivatives as herbicides or lead compounds for developing novel herbicides.
Compound Description: This compound serves as a key intermediate in synthesizing the experimental herbicide SYP-300. It reacts with propylisothiocyanate to yield SYP-300. []
Relevance: This compound shares the core 2H-benzo[b][1,4]oxazin-3(4H)-one structure with 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The differences lie in the substituents on the benzene ring and the N-alkyl group. While 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a propyl group at the N4 position, this compound has a prop-2-ynyl group. Additionally, this compound has an amino and fluoro substituent at the C6 and C7 positions of the benzene ring, respectively. []
Compound Description: SYP-300 is an experimental herbicide developed at the Shenyang Research Institute of Chemical Industry. It displays effective herbicidal activity against a broad spectrum of broadleaf weeds at a concentration of 100 g a.i./hm2. Importantly, it exhibits safety for rice and wheat crops even at higher concentrations (200 g a.i./hm2). []
Relevance: SYP-300 incorporates the 6-Amino-7-fluoro-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one structure, which itself is structurally related to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The key difference lies in the presence of a 3-propyl-2-thioxoimidazolidinetrione substituent attached to the amino group at the C6 position of the benzoxazinone moiety in SYP-300. []
Compound Description: This compound is a key intermediate utilized in the synthesis of a series of (E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propyl)hydrazine-1-carbothioamides. []
Relevance: This compound and 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one share the core 2H-benzo[b][1,4]oxazin-3(4H)-one structure. The primary difference between them lies in the nature of the alkyl substituent at the N4 position. While 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a propyl group, this compound features a 3-bromopropyl substituent. []
Compound Description: This class of compounds represents novel substituted derivatives synthesized and characterized for their potential biological activities. []
Relevance: This series incorporates the 4-(3-bromopropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one structure, which itself is closely related to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. These derivatives possess a (E)-2-benzylidene-hydrazine-1-carbothioamide moiety linked to the N atom of the propyl substituent at the N4 position of the benzoxazinone core. []
6-Acetyl-2H-1,4-benzoxazin-(4H)-3-one
Compound Description: This compound is a chalcone derivative synthesized through the Claisen-Schmidt condensation reaction. It has been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, and UV-Visible spectroscopy. []
Relevance: This compound and 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one share the core 2H-benzo[b][1,4]oxazin-3(4H)-one structure. The main difference lies in the presence of an acetyl group at the C6 position of the benzene ring in this compound, whereas 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one lacks any substituent at that position. []
Compound Description: This compound, with the molecular formula C18H15NO3, represents a chalcone derivative obtained from 6-acetyl-2H-1,4-benzoxazin-(4H)-3-one via Claisen-Schmidt condensation. Single-crystal XRD analysis reveals that it crystallizes in the monoclinic system with the space group P 1 21/c 1. []
Compound Description: This compound is a precursor used in the synthesis of a protox inhibitor, 3-chloro-N-[7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-dimethylpropanamide. []
Relevance: This compound shares the core 2H-benzo[b][1,4]oxazin-3(4H)-one structure with 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The key distinction is the presence of a fluorine atom at the C7 position of the benzene ring and the absence of any substituent at the N4 position in this compound. In contrast, 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a propyl group at the N4 position and no substituents on the benzene ring. []
Compound Description: This compound, synthesized from 7-fluoro-2H-benz[1,4]oxazin-3(4H)-one, acts as a protox inhibitor. []
Compound Description: This derivative of 3,4-dihydro-2H-benzo[b][1,4]oxazine-3(4H)-one is part of a study exploring the structure-activity relationship of benzoxazinone derivatives. []
Relevance: This compound and 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one are both members of the 3,4-dihydro-2H-benzo[b][1,4]oxazine-3(4H)-one class of compounds. The difference lies in their substituents. Specifically, this compound possesses an ethoxycarbonyl group at the C6 position and an acetate group at the C2 position of the benzoxazinone ring. In contrast, 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a propyl group at the N4 position and lacks substituents at the C2 and C6 positions. []
Compound Description: This series of compounds, synthesized from 2-amino-5-nitrophenol, shows promising anticonvulsant activity without significant neurotoxic or hepatotoxic effects. Compounds 6b, 6h, 6i, and 6p in this series demonstrate particularly high potency, achieving 83–100% protection in the maximal electroshock test (MES). []
Relevance: These compounds are structurally related to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one through their shared 2H-benzo[b][1,4]oxazin-3(4H)-one core. The key differences lie in the presence of a (Z)-2-(substituted aryl)-hydrazinecarboxamide moiety at the C7 position and a substituted carbamothioyl group at the N4 position in these compounds. 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one, in contrast, only has a propyl group at the N4 position and lacks any substituents at the C7 position. []
Compound Description: This compound is a crucial intermediate in synthesizing a novel series of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. []
Relevance: This compound shares the core 2H-benzo[b][1,4]oxazin-3(4H)-one structure with 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The primary difference lies in the substituent at the N4 position. This compound has an oxiran-2-methyl substituent, while 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a propyl group at that position. []
Compound Description: This series of compounds represents novel derivatives synthesized and characterized using 1H NMR, IR, and mass spectroscopic methods. []
Relevance: This series is built upon the 4-(oxiran-2-methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one structure, which itself is closely related to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. These derivatives have a 2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl group attached to the N4 position of the benzoxazinone core, differentiating them from 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one, which has a simple propyl group at that position. []
Compound Description: These compounds, designed and synthesized as potential biologically active agents, include derivatives of 1H-2,4-benzoxazin-3(4H)-one (1a-b), 2H-1,4-benzoxazin-3(4H)-one (2a-b, 3a-b, and 4b), and benzoxazolin-2-one (5a-b). []
Relevance: Among these derivatives, those based on 2H-1,4-benzoxazin-3(4H)-one are structurally analogous to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The primary difference lies in the substituent at the N4 position. These derivatives possess an N-[3-(4-aryl-1-piperazinyl)propyl] group at this position, in contrast to the propyl group found in 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. []
Compound Description: This compound, synthesized using a one-pot reaction with 2-aminobenzyl alcohols and aldehydes, demonstrates potent inhibition of glucosidase, exceeding the potency of acarbose, with an IC50 value of 11.5 µM. It is suggested to have anti-hyperglycemic effects due to its glucose uptake inhibition, as observed in a starved rat model. []
Relevance: Although this compound is categorized as a 1,3-benzoxazine, it exhibits structural similarities to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. Both share a similar core structure with a benzene ring fused to an oxazine ring. The differences lie in the position of the oxygen atom in the oxazine ring and the substituents on the benzene ring. 4-(7-chloro-2,4-dihydro-1H-benzo[d][1,3]oxazin-2-yl)phenol has a chlorine atom and a phenol group attached to the benzene ring and lacks an N-alkyl substituent. []
Compound Description: Efavirenz, a substrate of cytochrome P450 2B6 (CYP2B6), is a drug used in treating HIV. Research highlights the importance of the oxazinone ring in efavirenz for its interaction with CYP2B6. []
Relevance: Efavirenz is structurally related to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one through its 2H-3,1-benzoxazin-2-one core structure. The key differences are the chlorine atom at the C6 position, the 2-cyclopropylethynyl group at the C4 position, and the trifluoromethyl group also attached to the C4 position in efavirenz. These modifications are absent in 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. []
Compound Description: This analog of efavirenz, designed to investigate the importance of heteroatoms in the oxazinone ring for CYP2B6 metabolism, exhibits a KM value similar to efavirenz, suggesting that replacing the oxygen with a nitrogen atom does not significantly affect its binding to CYP2B6. []
Relevance: Compound 1 is closely related to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one as it shares the 2H-3,1-benzoxazine core. The distinctions arise from the presence of chlorine at the C6 position, the 2-cyclopropylethynyl group at the C4 position, the trifluoromethyl group at C4, and a methyl group at N2 in this analog. These specific modifications are absent in 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. []
Compound Description: This efavirenz analog was synthesized to probe the role of heteroatoms in the oxazinone ring for CYP2B6-mediated metabolism. The observed KM value suggests that altering the oxygen atom in the oxazinone ring to a nitrogen atom, along with introducing a double bond in the cyclopropyl side chain, has minimal impact on its interaction with CYP2B6. []
Relevance: This compound shares a structural resemblance to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one, with both incorporating a similar core structure but differing in ring size and substituents. Compound 2 features a quinazolinone core with a chlorine atom at the C6 position, a (1E)-2-cyclopropylethenyl group, and a trifluoromethyl group at the C4 position. These modifications set it apart from 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. []
Compound Description: Designed to study the significance of heteroatoms in the oxazinone ring for CYP2B6-mediated metabolism, this analog of efavirenz, when compared to efavirenz, exhibits a difference in KM value. This finding implies that the substitution of the oxygen atom in the oxazinone ring with a nitrogen atom, while retaining the triple bond in the cyclopropyl side chain, moderately influences its binding to CYP2B6. []
Compound Description: Synthesized as part of an investigation into the impact of heteroatom substitutions in the oxazinone ring of efavirenz on CYP2B6 metabolism, this analog, when compared to efavirenz, showed the most significant change in KM value among the tested compounds. This suggests that the replacement of the oxazinone ring with a quinolinone ring system substantially reduces its binding affinity to CYP2B6. []
Relevance: While structurally resembling 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one, Compound 4 is distinguished by its quinolinone core structure. Additionally, it features a chlorine atom at the C6 position, a cyclopropylethynyl group at the C4 position, and a trifluoromethyl group at the C4 position. These modifications are not found in 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one, highlighting the structural variations between the two compounds. []
Compound Description: This analog of efavirenz was synthesized to examine the effect of heteroatom substitutions in the oxazinone ring on CYP2B6-mediated metabolism. While still a substrate for CYP2B6, the difference in KM value compared to efavirenz suggests that replacing the nitrogen atom in the oxazinone ring with an oxygen atom leads to a decrease in its binding affinity to CYP2B6. []
Relevance: Although structurally similar to 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one, Compound 5 is differentiated by its benzo[d][1,3]dioxin-2-one core structure. Moreover, it possesses a chlorine atom at the C6 position, a cyclopropylethynyl group at the C4 position, and a trifluoromethyl group at the C4 position. These structural features are distinct from those found in 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.